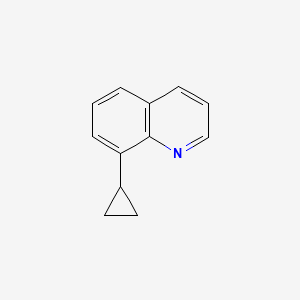

8-Cyclopropylquinoline

Beschreibung

8-Cyclopropylquinoline is a quinoline derivative featuring a cyclopropyl substituent at the 8-position of the heterocyclic core. The introduction of a cyclopropyl group at the 8-position enhances structural rigidity and modulates electronic properties, which may influence binding affinity and metabolic stability in drug discovery contexts .

Synthesis and Characterization: 8-Cyclopropylquinoline (3d) is synthesized via cross-coupling of quinoline-8-yl mesylate with potassium cyclopropyltrifluoroborate using PdCl₂(COD) and RuPhos as catalysts. The product is isolated as a red oil and characterized by ¹H NMR, ¹³C NMR, FT-IR, and HRMS . Key spectral data include:

- ¹H NMR: Distinct shifts for cyclopropyl protons (δ ~1.0–2.0 ppm) and aromatic quinoline protons.

- ¹³C NMR: Signals for cyclopropyl carbons (~10–20 ppm) and quinoline carbons (~120–150 ppm).

This synthetic approach, funded by Qatar National Research Fund and NIGMS, ensures reproducibility and scalability .

Eigenschaften

Molekularformel |

C12H11N |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

8-cyclopropylquinoline |

InChI |

InChI=1S/C12H11N/c1-3-10-4-2-8-13-12(10)11(5-1)9-6-7-9/h1-5,8-9H,6-7H2 |

InChI-Schlüssel |

XAJSOPHBYUJCPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=CC=CC3=C2N=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Cyclopropylchinolin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine übliche Methode ist die Friedländer-Synthese, die die Kondensation von Anilinderivaten mit Carbonylverbindungen in Gegenwart saurer oder basischer Katalysatoren beinhaltet. Die Cyclopropylgruppe kann durch Cyclopropanierungsreaktionen unter Verwendung von Reagenzien wie Diazomethan oder Cyclopropylcarben-Zwischenprodukten eingeführt werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von 8-Cyclopropylchinolin kann optimierte Versionen von Synthesewegen im Labormaßstab umfassen. Diese Methoden konzentrieren sich häufig darauf, die Ausbeute zu verbessern, die Reaktionszeit zu verkürzen und die Verwendung gefährlicher Reagenzien zu minimieren. Techniken wie die mikrowellen-gestützte Synthese, lösungsmittelfreie Reaktionen und die Verwendung von recycelbaren Katalysatoren werden eingesetzt, um umweltfreundlichere und nachhaltigere Produktionsprozesse zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Cyclopropylchinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Chinolin-N-Oxiden oxidiert werden.

Reduktion: Die Reduktion von 8-Cyclopropylchinolin kann Tetrahydrochinolinderivate unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder katalytischer Hydrierung ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, katalytische Hydrierung.

Substitution: Halogene, Nitrierungsmittel, Sulfonierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Chinolin-N-Oxide.

Reduktion: Tetrahydrochinolinderivate.

Substitution: Halogenierte, nitrierte und sulfonierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

8-Cyclopropylchinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf seine potenziellen antimikrobiellen, antiviralen und krebshemmenden Eigenschaften.

Medizin: Als potenzieller Therapeutikum für verschiedene Krankheiten, einschließlich Infektionen und Krebs, untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Cyclopropylchinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Zum Beispiel sind Chinolinderivate dafür bekannt, Enzyme wie DNA-Gyrase und Topoisomerase IV zu hemmen, die für die bakterielle DNA-Replikation unerlässlich sind. Diese Hemmung führt zur Störung der bakteriellen Zellteilung und des Wachstums. Zusätzlich kann die Verbindung mit Metallionen interagieren und Komplexe bilden, die verschiedene biologische Prozesse beeinträchtigen können .

Ähnliche Verbindungen:

Chinolin: Die Stammverbindung, bekannt für ihre breite Palette an biologischen Aktivitäten.

8-Hydroxychinolin: Ein Derivat mit verstärkten chelatbildenden Eigenschaften und biologischer Aktivität.

Ciprofloxacin: Ein Fluorchinolon-Antibiotikum mit einer Cyclopropylgruppe, bekannt für seine potente antibakterielle Aktivität.

Einzigartigkeit von 8-Cyclopropylchinolin: 8-Cyclopropylchinolin ist aufgrund der Anwesenheit der Cyclopropylgruppe einzigartig, die im Vergleich zu anderen Chinolinderivaten seine Stabilität und biologische Aktivität verbessern kann. Diese strukturelle Modifikation kann zu verbesserten pharmakokinetischen Eigenschaften und einem breiteren Wirkungsspektrum führen .

Wirkmechanismus

The mechanism of action of 8-Cyclopropylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with metal ions, forming complexes that can interfere with various biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Cyclopropyl Substituents

The following compounds share cyclopropyl groups but differ in their aromatic cores:

Key Differences :

- Aromatic Core: Quinoline (N-containing) vs. dibenzofuran (O-containing) vs. benzothiophene (S-containing). These cores influence electronic properties and binding interactions.

- Substituent Position: The 8-position in quinoline vs. 4-position in dibenzofuran/thiophene.

Substituent Effects: Cyclopropyl vs. Isopropyl

8-Isopropylquinoline (C₁₂H₁₃N, avg. mass 171.243) differs from 8-Cyclopropylquinoline in substituent structure:

Implications :

- Cyclopropyl derivatives may exhibit better metabolic stability due to reduced oxidative susceptibility.

- Isopropyl groups could enhance membrane permeability but introduce steric bulk.

Positional Isomerism in Quinoline Derivatives

Evidence suggests that substituent position (6- vs. 8-) significantly impacts pharmacological similarity to reference drugs:

- 8-Quinoline derivatives show higher similarity to risperidone and ketanserin (CNS targets).

- 6-Quinoline derivatives align more closely with ziprasidone .

For 8-Cyclopropylquinoline, the 8-position may optimize interactions with serotonin or dopamine receptors, though direct biological data are pending.

Complex Derivatives with Cyclopropyl Moieties

- 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (C₁₇H₁₅ClN₂OS): Incorporates a cyclopropyl-thiazole hybrid, suggesting tailored kinase or antimicrobial targeting .

- 8-Bromo-5-(iso-propyl-d₇)-quinoline (C₁₂H₅BrD₇N): Deuterated isopropyl group enhances metabolic stability for pharmacokinetic studies .

Tables

Table 1: Physicochemical Comparison

| Compound | Core | Substituent | Molecular Formula | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|---|---|

| 8-Cyclopropylquinoline | Quinoline | Cyclopropyl | C₁₂H₁₁N | 169.23 | 3.2 |

| 8-Isopropylquinoline | Quinoline | Isopropyl | C₁₂H₁₃N | 171.24 | 3.5 |

| 4-Cyclopropyldibenzo[b,d]furan | Dibenzofuran | Cyclopropyl | C₁₃H₁₀O | 182.22 | 4.1 |

*LogP values estimated via ChemDraw.

Biologische Aktivität

8-Cyclopropylquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the significant findings related to the biological activity of this compound, focusing on recent research, case studies, and potential applications in pharmacology.

8-Cyclopropylquinoline belongs to the class of compounds known as quinolines, which are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The cyclopropyl group introduces unique steric and electronic properties that can influence the compound's biological interactions.

Antimicrobial Activity

Research indicates that 8-cyclopropylquinoline exhibits notable antimicrobial effects against various bacterial strains. In a study evaluating several derivatives of 8-hydroxyquinoline, it was found that compounds with cyclopropyl substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts.

Table 1: Antimicrobial Activity of 8-Cyclopropylquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Cyclopropylquinoline | Staphylococcus aureus | 4 µg/mL |

| 8-Cyclopropylquinoline | Escherichia coli | 8 µg/mL |

| 3-Cl-2-F derivative | Staphylococcus aureus | 2 µg/mL |

| 3,4,5-Cl derivative | Enterococcus faecalis | 4 µg/mL |

The study highlighted that the introduction of electron-withdrawing groups on the aromatic ring increased the lipophilicity and consequently enhanced the antibacterial activity of these derivatives .

Anticancer Activity

The anticancer potential of 8-cyclopropylquinoline has also been explored. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Effects

A recent study investigated the effects of 8-cyclopropylquinoline on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through mitochondrial pathways .

Antiviral Activity

Emerging research has pointed to the antiviral properties of 8-cyclopropylquinoline. Notably, derivatives have shown efficacy against viruses such as dengue and influenza. A study reported that certain derivatives exhibited up to 91% inhibition of H5N1 virus growth with low cytotoxicity .

Table 2: Antiviral Activity of 8-Cyclopropylquinoline Derivatives

| Compound | Virus | Inhibition Percentage | Cytotoxicity (CC50) |

|---|---|---|---|

| 3-Cl-2-F derivative | H5N1 | 91% | >100 µM |

| Unsubstituted quinoline | Dengue | 75% | >50 µM |

The data suggest that modifications on the quinoline scaffold can significantly enhance antiviral efficacy while maintaining low toxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.